molecular formula C4H8N4O B13613830 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol

Katalognummer: B13613830
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: MXRMPSPDENUAFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound It belongs to the class of 1,2,3-triazoles, which are known for their diverse chemical properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can be achieved through several methods. One common approach involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets depend on the derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-amino-1H-1,2,4-triazole: Another nitrogen-rich heterocycle with similar properties.

    5-amino-2H-1,2,3-triazole: Shares the triazole ring structure but differs in substitution patterns.

    5-amino-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials.

Uniqueness

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

Molekularformel

C4H8N4O

Molekulargewicht

128.13 g/mol

IUPAC-Name

4-amino-2-ethyl-1H-triazol-5-one

InChI

InChI=1S/C4H8N4O/c1-2-8-6-3(5)4(9)7-8/h2H2,1H3,(H2,5,6)(H,7,9)

InChI-Schlüssel

MXRMPSPDENUAFM-UHFFFAOYSA-N

Kanonische SMILES

CCN1NC(=O)C(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.